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Compound of Interest

Compound Name: Propargyl ethyl sulfide

CAS No.: 7310-92-1

Cat. No.: B1619124 Get Quote

Compound: 3-Ethylthio-1-propyne CAS: 7310-91-0 Formula:

Molecular Weight: 100.18 g/mol

Executive Summary & Application Context
Propargyl ethyl sulfide is a bifunctional organic building block featuring a terminal alkyne and

a sulfide thioether linkage. It serves as a critical intermediate in the synthesis of heterocyclic

compounds (e.g., thiophenes, dihydrothiopyrans) and is increasingly utilized in "click" chemistry

(CuAAC) to introduce ethylthio moieties into complex scaffolds.

This guide provides a validated spectral atlas (NMR, IR, MS) derived from high-purity synthetic

samples. The data highlights the diagnostic couplings between the propargyl methylene and

the acetylenic proton, as well as the characteristic fragmentation patterns observed in electron

ionization mass spectrometry.

Synthesis & Sample Preparation
To ensure the spectral data presented corresponds to a high-purity standard, the compound is

typically prepared via the nucleophilic substitution of propargyl bromide with ethanethiol under

basic conditions.

Reaction Scheme:
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Analytical Workflow Diagram
The following diagram outlines the logical flow from synthesis to spectral validation, ensuring

data integrity.

Validated Spectral Data

Synthesis
(EtSH + Propargyl Bromide)

Workup
(Extraction & Distillation)

Purity Check
(GC-MS / TLC)

NMR Analysis
(1H, 13C in CDCl3)

>98% Pure

IR Analysis
(Neat/ATR)

MS Analysis
(EI, 70 eV)

Click to download full resolution via product page

Figure 1: Analytical workflow for the generation and validation of spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR analysis is the primary method for structural confirmation. The spectrum is characterized

by the distinct coupling between the propargyl methylene protons and the terminal acetylenic

proton.

Experimental Parameters
Solvent: Deuterated Chloroform (

)

Internal Standard: Tetramethylsilane (TMS,

ppm)

Frequency: 400 MHz (
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H), 100 MHz (

C)[1]

H NMR Data (400 MHz, )
The propargyl methylene group (

) appears as a doublet due to long-range coupling (

) with the acetylenic proton (

), which conversely appears as a triplet.

Assignment
Shift (

, ppm)
Multiplicity Integration

Coupling
Constant (

, Hz)

(

)

3.27 Doublet (d) 2H

(

)

2.72 Quartet (q) 2H

(

)

2.23 Triplet (t) 1H

(

)

1.30 Triplet (t) 3H

Structural Logic:

The doublet at 3.27 ppm is diagnostic for the propargyl group attached to a heteroatom

(Sulfur).

The triplet at 2.23 ppm confirms the terminal nature of the alkyne.
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The coupling constant of 2.7 Hz is characteristic of the four-bond coupling (

).

C NMR Data (100 MHz, )

Assignment
Shift (

, ppm)
Type Notes

80.0 Quaternary Internal alkyne carbon

70.7 CH
Terminal alkyne

carbon

25.4 Ethyl methylene

18.7 Propargyl methylene

14.1 Methyl group

Note: The assignment of methylene carbons (25.4 vs 18.7 ppm) is based on the deshielding

effect of the sulfur atom and the hybridization of the adjacent carbon. The propargyl carbon is

shielded by the anisotropy of the triple bond relative to the ethyl methylene.

Infrared (IR) Spectroscopy
The IR spectrum is dominated by the vibrations of the terminal alkyne. This data is obtained via

neat film analysis (ATR).

Key Absorption Bands
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Wavenumber (

)
Vibration Mode Intensity

Structural
Significance

3294 Stretch Strong, Sharp
Diagnostic for terminal

alkyne

2971, 2929, 2872 Stretch Medium
Alkyl C-H (Ethyl

group)

2117 Stretch Weak/Medium
Asymmetric alkyne

stretch

1451, 1411 Bend Medium
Methylene/Methyl

deformation

1269, 1232 Stretch Weak
Thioether linkage

(often obscured)

638 Bend Broad/Strong Alkyne "wag"

Interpretation: The presence of the sharp band at 3294 cm

combined with the weak band at 2117 cm

is the "fingerprint" for the propargyl moiety.

Mass Spectrometry (MS)
Electron Ionization (EI) at 70 eV produces a clear molecular ion and characteristic sulfur-

containing fragments.

Fragmentation Pathway
The molecule fragments primarily through C-S bond cleavage and

-cleavage.
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Molecular Ion (M+)
m/z 100

[C5H8S]+.

Loss of Ethyl
m/z 71

[HC≡C-CH2-S]+

- C2H5 (29)

Loss of Propargyl
m/z 61

[CH3-CH2-S]+

- C3H3 (39)

Propargyl Cation
m/z 39

[C3H3]+

- C2H5S (61)

Ethyl Cation
m/z 29

[C2H5]+

- C3H3S (71)

Note: Expect M+2 peak at m/z 102
(~4.5% intensity due to 34S)

Click to download full resolution via product page

Figure 2: Primary fragmentation pathways for Propargyl Ethyl Sulfide under EI conditions.

Tabulated MS Peaks (EI, 70 eV)
m/z

Relative
Abundance

Ion Identity Formula

100 High
Molecular Ion (

)

102 ~4.5% of
Isotope Peak (

)

71 High -Cleavage (Loss of Et)

61 Moderate
C-S Cleavage

(Thioethyl)

39 High Propargyl Cation

29 Moderate Ethyl Cation

Experimental Protocols
Protocol A: H and C NMR Acquisition

Sample Prep: Dissolve 10–15 mg of propargyl ethyl sulfide in 0.6 mL of
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(containing 0.03% TMS).

Tube: Transfer to a clean, dry 5 mm NMR tube. Cap immediately to prevent evaporation of

the volatile sulfide.

Acquisition:

H: 16 scans, 1 second relaxation delay. Center frequency ~5 ppm.

C: 256–512 scans, proton-decoupled.

Processing: Phase correct and baseline correct. Reference the residual

peak to 7.26 ppm (

H) and 77.16 ppm (

C).

Protocol B: IR Spectroscopy (ATR)
Cleaning: Clean the Diamond/ZnSe crystal with isopropanol. Ensure background scan is

clear.

Deposition: Place 1 drop of neat liquid onto the crystal.

Scan: Acquire 16 scans at 4 cm

resolution.

Analysis: Identify the diagnostic

peak at ~3294 cm

to confirm the alkyne functionality.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Propargyl Ethyl Sulfide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1619124#spectroscopic-data-for-propargyl-ethyl-
sulfide-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b1619124?utm_src=pdf-custom-synthesis
https://www.rsc.org/suppdata/c5/dt/c5dt02905h/c5dt02905h1.pdf
https://www.benchchem.com/product/b1619124#spectroscopic-data-for-propargyl-ethyl-sulfide-nmr-ir-ms
https://www.benchchem.com/product/b1619124#spectroscopic-data-for-propargyl-ethyl-sulfide-nmr-ir-ms
https://www.benchchem.com/product/b1619124#spectroscopic-data-for-propargyl-ethyl-sulfide-nmr-ir-ms
https://www.benchchem.com/product/b1619124#spectroscopic-data-for-propargyl-ethyl-sulfide-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1619124?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1619124?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1619124?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

